

Benzedrone hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

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Benzedrone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **benzedrone hydrochloride** (4-Methyl-N-benzylcathinone hydrochloride; 4-MBC HCl). Benzedrone is a synthetic cathinone and an analog of mephedrone, characterized by the substitution of the amino methyl group with a benzyl moiety.[1][2] It is classified as an amphetamine-like cathinone derivative with psychoactive properties.[2] This guide summarizes its chemical structure, properties, and general experimental protocols, based on available scientific information. It should be noted that while general information on synthetic cathinones is available, specific experimental data and the detailed pharmacological and toxicological properties of **benzedrone hydrochloride** are not extensively documented in publicly available literature.[1][3]

Chemical Structure and Identification

Benzedrone hydrochloride is the hydrochloride salt of benzedrone. The chemical structure and identifiers are presented below.

Chemical Structure:



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Table 1: Chemical Identification of Benzedrone Hydrochloride

Identifier	Value	Reference
IUPAC Name	1-(4-methylphenyl)-2- [(phenylmethyl)amino]-1- propanone, monohydrochloride	[1]
Synonyms	4-Methyl-N-benzylcathinone hydrochloride, 4-MBC HCl	[2]
CAS Number	1797979-43-1	[1][2]
Molecular Formula	C17H19NO · HCI	[1][2]
Molecular Weight	289.80 g/mol	[1][2]
SMILES	Cc1ccc(C(=O)C(C)NCc2ccccc 2)cc1.Cl	[2]
InChI	InChI=1S/C17H19NO.CIH/c1- 13-8-10-16(11-9- 13)17(19)14(2)18-12-15-6-4-3- 5-7-15;/h3-11,14,18H,12H2,1- 2H3;1H	[1][2]
InChlKey	VVZXDZKHNXHQNR- UHFFFAOYSA-N	[1][2]

Physical and Chemical Properties



Benzedrone hydrochloride is typically supplied as a crystalline solid.[1][3] While specific experimental data for some physical properties are not readily available, a summary of known and computed properties is provided.

Table 2: Physical and Chemical Properties of Benzedrone Hydrochloride

Property	Value	Reference
Physical Form	Crystalline solid	[1][3]
Solubility	DMF: 10 mg/mlDMSO: 5 mg/mlEthanol: 5 mg/mlMethanol: 1 mg/mlPBS (pH 7.2) (1:1): 0.5 mg/ml	[1]
λтах	205, 260 nm	[1]
Storage Temperature	-20°C	[1]
Stability	≥ 5 years (when stored at -20°C)	[1]
XLogP3-AA (Computed)	3.5	[4]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of **benzedrone hydrochloride** are not widely published. However, based on the general chemistry of synthetic cathinones, plausible methodologies can be outlined.

Synthesis

A general synthetic route for benzedrone, adapted from the synthesis of other cathinones, involves a two-step process starting from 4-methylpropiophenone.[5]

Experimental Protocol: Synthesis of **Benzedrone Hydrochloride** (General Method)

- α-Bromination of 4-methylpropiophenone:
 - Dissolve 4-methylpropiophenone in a suitable solvent such as dichloromethane.

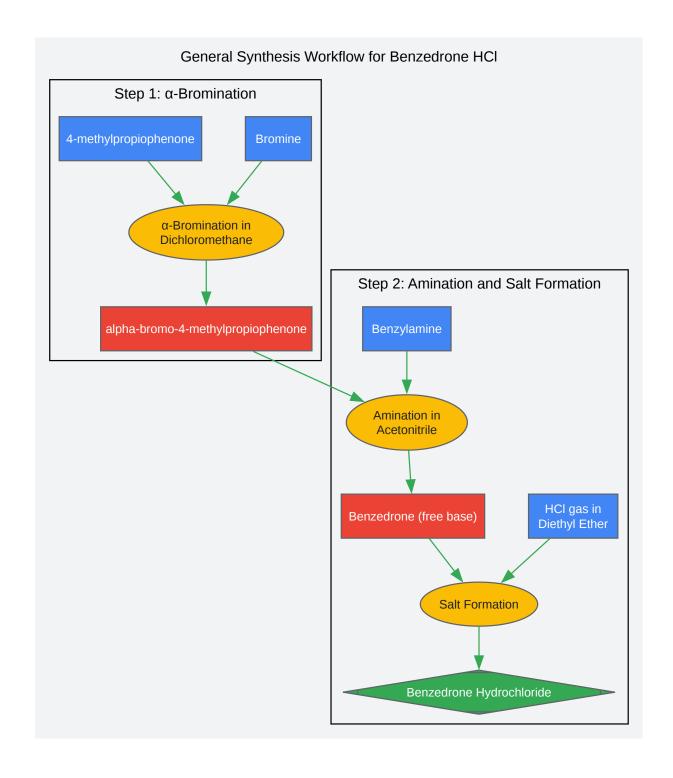
Foundational & Exploratory





- Add a solution of bromine in the same solvent dropwise while stirring at room temperature.
- Continue stirring for 30 minutes.
- \circ Remove the solvent under vacuum to yield α -bromo-4-methylpropiophenone as an oil.
- Amination and Salt Formation:
 - \circ Dissolve the resulting α -bromo-4-methylpropiophenone in a suitable solvent like acetonitrile.
 - Add benzylamine to the solution.
 - Stir the mixture at room temperature for several hours.
 - Remove the solvent under vacuum.
 - Dissolve the resulting oil in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution to precipitate benzedrone hydrochloride.
 - Filter and dry the resulting solid to obtain benzedrone hydrochloride.





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A plausible synthesis workflow for **benzedrone hydrochloride**.

Analytical Methods

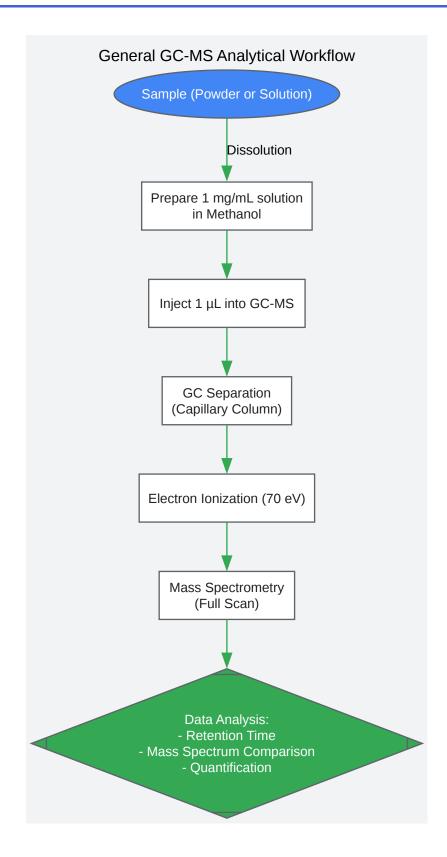


Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the identification and quantification of synthetic cathinones.

Experimental Protocol: GC-MS Analysis of **Benzedrone Hydrochloride** (General Method)

- Sample Preparation:
 - Prepare a stock solution of benzedrone hydrochloride reference standard in methanol at a concentration of 1 mg/mL.
 - Prepare a series of calibration standards by serial dilution of the stock solution.
 - For unknown samples (e.g., seized powders), dissolve a known weight in methanol to a concentration of approximately 1 mg/mL.
- GC-MS Instrumentation and Conditions:
 - Gas Chromatograph: Use a GC system equipped with a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).
 - \circ Injection: Inject 1 µL of the prepared solution in splitless mode.
 - Oven Program: Start at an initial temperature (e.g., 100°C), hold for a short period, then ramp the temperature at a controlled rate (e.g., 15°C/min) to a final temperature (e.g., 300°C) and hold.
 - Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.
 - Data Acquisition: Collect data in full scan mode over a mass range of m/z 40-550.
- Data Analysis:
 - Identify benzedrone by comparing the retention time and mass spectrum of the sample with that of the reference standard.
 - Quantify benzedrone by constructing a calibration curve from the peak areas of the calibration standards.





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A general workflow for the analysis of benzedrone by GC-MS.



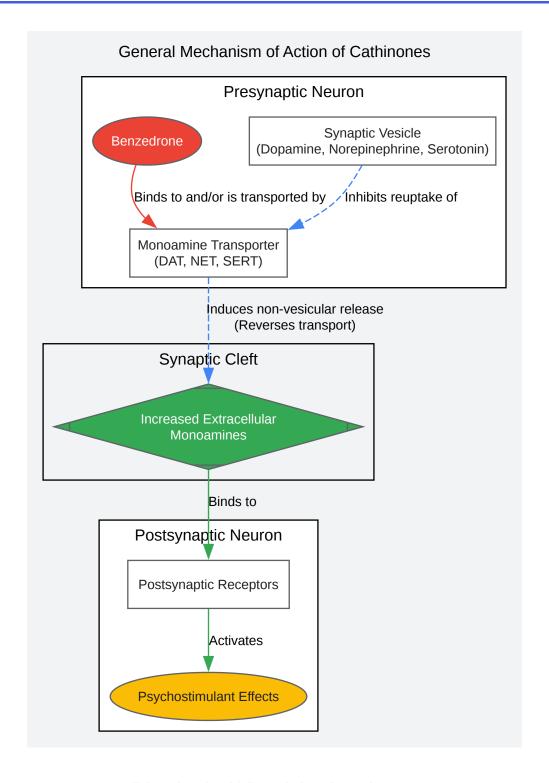
Pharmacology and Toxicology

The specific pharmacological and toxicological properties of benzedrone are largely unknown. [1][3] However, as a synthetic cathinone, its mechanism of action is presumed to be similar to other compounds in this class.

Mechanism of Action

Synthetic cathinones are psychomotor stimulants that primarily act on monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6] They can act as either reuptake inhibitors (blockers) or as substrates that induce neurotransmitter release (releasers).[6] Given its structural similarity to mephedrone, which is a monoamine transporter substrate, benzedrone is hypothesized to act as a releasing agent, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain.





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Hypothesized mechanism of action for benzedrone at the synapse.

Pharmacokinetics and Toxicology



There is no specific information available regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) or the toxicology of benzedrone. For its analog, mephedrone, metabolism is known to occur via N-demethylation, hydroxylation of the tolyl group, and reduction of the ketone group.[6] It is plausible that benzedrone undergoes similar metabolic pathways. The toxicological profile of benzedrone has not been characterized.[1]

Spectroscopic Data

While full spectra are not publicly available, references to spectroscopic data for benzedrone can be found in various databases.

Table 3: Spectroscopic Data for Benzedrone

Technique	Data Source / Information	Reference
UV-Vis	λmax: 205, 260 nm	[1]
GC-MS	A searchable GC-MS spectral database containing data for benzedrone is available from Cayman Chemical.	[1]
¹³ C NMR	SpectraBase lists the availability of a ¹³ C NMR spectrum.	[4]
ATR-IR	SpectraBase lists the availability of an ATR-IR spectrum of the free base.	[4]

Conclusion

Benzedrone hydrochloride is a synthetic cathinone whose chemical identity is well-defined. However, there is a significant lack of publicly available experimental data regarding its specific physical properties, detailed pharmacological profile, and toxicological effects. The information presented in this guide is based on data from chemical suppliers and analogies drawn from closely related synthetic cathinones. Researchers and drug development professionals should



exercise caution and conduct thorough in-house validation and characterization when working with this compound.

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- To cite this document: BenchChem. [Benzedrone hydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591229#benzedrone-hydrochloride-chemicalstructure-and-properties]

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